molecular formula C9H18LiN B1251421 Lithium tetramethylpiperidide CAS No. 38227-87-1

Lithium tetramethylpiperidide

Cat. No.: B1251421
CAS No.: 38227-87-1
M. Wt: 147.2 g/mol
InChI Key: ANYSGBYRTLOUPO-UHFFFAOYSA-N
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Description

Lithium tetramethylpiperidide, also known as this compound, is a useful research compound. Its molecular formula is C9H18LiN and its molecular weight is 147.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enolate Formation and Stereochemistry in Organic Synthesis Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is used in organic synthesis, particularly in the formation of enolates. Research by Hall, Gilchrist, & Collum (1991) showed that LiTMP, with added lithium salts, could achieve high E/Z selectivity in ketone enolization. This finding is significant for stereochemical control in organic synthesis.

  • Deprotonative Metalation in Organic Chemistry LiTMP is instrumental in the deprotonative metalation of arenes, as explored by Akimoto et al. (2018). The study revealed that LiTMP's reactivity in metalation pathways depends on the presence of specific additives, highlighting its utility and versatility in organic transformations.

  • Organometallic Compound Synthesis The preparation of organometallic compounds through direct C-H activation using LiTMP was investigated by Haag et al. (2011). They found LiTMP to be highly effective in converting various aromatic and heterocyclic substrates into valuable organometallic reagents, demonstrating its applicability in diverse organic syntheses.

  • Cyclopropanation in Organic Synthesis LiTMP-induced intramolecular cyclopropanation of unsaturated terminal epoxides, leading to bicyclic structures, was detailed in research by Hodgson et al. (2007). This methodology offers an efficient and stereoselective approach to constructing complex bicyclic frameworks in organic chemistry.

  • Large-Scale Synthesis of LiTMP Precursor Efficient large-scale synthesis of 2,2,6,6-tetramethylpiperidine, a precursor to LiTMP, was developed as shown in a study by Kampmann et al. (2005). This method facilitates the production of LiTMP for research and industrial applications.

  • Mechanistic Studies in Organic Reactions LiTMP-mediated ortholithiations and their mechanisms were elucidated by Mack & Collum (2018). Their findings contribute to a deeper understanding of reaction mechanisms involving LiTMP in organic chemistry.

  • Solvation Effects on LiTMP Reactivity The solvent-dependent reactivity and mechanisms of LiTMP in various organic reactions were investigated by Wiedemann, Ramírez, & Collum (2003). Understanding these solvent effects is crucial for optimizing reaction conditions involving LiTMP.

  • Structural Studies of LiTMP Complexes Structural analysis of solvated LiTMP complexes was conducted by Romesberg & Collum (1992), providing insight into the steric and electronic factors influencing its aggregation state in solutions. This knowledge is essential for predicting and controlling reactivity in LiTMP-involved reactions.

Safety and Hazards

LiTMP is classified as a Skin Corr. 1B - Water-react 2 substance . It releases flammable gas in contact with water (H261) and causes severe skin burns and eye damage (H314) . Precautionary measures include handling under inert gas and protection from moisture (P231+P232), wearing protective gear (P280), and rinsing cautiously with water in case of contact with eyes (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

Lithium tetramethylpiperidide plays a significant role in biochemical reactions as a strong base. It is used in the synthesis of enamines from terminal epoxides and for ortholithiation of arenes . The compound interacts with various enzymes and proteins, primarily through deprotonation reactions. For instance, it can deprotonate methoxy-substituted arenes in the presence of Lewis donor ligands . These interactions are crucial for facilitating various organic transformations in biochemical research.

Cellular Effects

The effects of this compound on cellular processes are primarily related to its strong basicity. It can influence cell signaling pathways by altering the pH of the cellular environment, which in turn can affect enzyme activity and gene expression. The compound’s impact on cellular metabolism includes the potential to disrupt normal metabolic processes due to its strong deprotonating ability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through deprotonation reactions. It binds to protons in various biomolecules, leading to the formation of lithium salts and the corresponding deprotonated species . This mechanism is essential for its role as a non-nucleophilic base in organic synthesis. The compound’s steric hindrance also plays a role in its interactions, preventing unwanted side reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable in a tetrahydrofuran (THF) and ethylbenzene solvent mixture, which helps maintain its reactivity over extended periods . Long-term exposure to air and moisture can lead to degradation, reducing its effectiveness in biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively deprotonate target molecules without causing significant toxicity. At high doses, it may exhibit toxic effects, including disruption of normal cellular functions and potential damage to tissues . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that require strong bases for deprotonation reactions. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for various synthetic and biochemical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its strong basicity and steric hindrance, which can affect its distribution within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence the compound’s activity and function within the cell, affecting its overall biochemical effects.

Properties

IUPAC Name

lithium;2,2,6,6-tetramethylpiperidin-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N.Li/c1-8(2)6-5-7-9(3,4)10-8;/h5-7H2,1-4H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYSGBYRTLOUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1(CCCC([N-]1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18LiN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453330
Record name lithium tetramethylpiperidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38227-87-1
Record name lithium tetramethylpiperidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38227-87-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does lithium tetramethylpiperidide interact with its target molecules?

A1: LiTMP functions primarily as a strong base due to the significant electron-donating effect of the four methyl groups surrounding the nitrogen atom in the tetramethylpiperidide (TMP) anion. This electron donation increases the negative charge density on the nitrogen, making it highly reactive towards acidic protons.

Q2: What are the downstream effects after this compound deprotonates a molecule?

A2: Deprotonation by LiTMP generates a carbanion, which is a highly reactive intermediate capable of undergoing various reactions, including:

  • Nucleophilic additions: The carbanion can act as a nucleophile, attacking electrophilic centers in molecules like aldehydes, ketones, and esters. [, ]
  • Alkylations: Reaction with alkyl halides leads to the formation of new carbon-carbon bonds, enabling the construction of more complex molecules. []
  • Elimination reactions: In specific cases, deprotonation by LiTMP can lead to the elimination of a leaving group, forming an alkene. []
  • Formation of other organometallic reagents: The carbanion can react with metal salts to generate other organometallic species, such as organocopper or organozinc reagents, which have distinct reactivities. []

Q3: What is the molecular formula, weight, and relevant spectroscopic data for this compound?

A3:

    • 6Li NMR (THF): LiTMP exhibits distinct signals depending on its aggregation state (monomer, dimer) and the presence of coordinating species. [, ]
    • 15N NMR (THF): Can provide information about the nitrogen environment and potential coordination to lithium. []

    Q4: What are the considerations regarding material compatibility and stability of this compound?

    A4: LiTMP is highly reactive towards air and moisture, necessitating handling under inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware. [] Its stability is also temperature-dependent, with decomposition occurring at higher temperatures.

    Q5: What are the notable applications of this compound in organic synthesis?

    A5: LiTMP is a versatile reagent involved in various synthetic transformations:

    • Regioselective deprotonation: The bulky nature of the TMP anion allows for selective deprotonation of less hindered protons, facilitating regiospecific functionalization of molecules. [, , ]
    • Aryne generation: LiTMP is widely used in the generation of arynes, highly reactive intermediates, from aryl halides. These arynes can undergo various cycloaddition and insertion reactions, leading to diverse aromatic compounds. [, , ]
    • Metal-halogen exchange: LiTMP can participate in metal-halogen exchange reactions, converting aryl or vinyl halides to their corresponding organolithium species, which are valuable intermediates in organic synthesis. [, ]

    Q6: How does the structure of this compound influence its reactivity and selectivity in these reactions?

    A6: The bulky TMP anion significantly influences LiTMP's reactivity by:

    • Promoting kinetic deprotonation: The steric hindrance favors deprotonation at less hindered sites, leading to kinetic selectivity. []
    • Influencing aggregation state: LiTMP exists in a dimer-monomer equilibrium, and this equilibrium is sensitive to factors like solvent, temperature, and the presence of coordinating species. The aggregation state can significantly affect reactivity and selectivity. [, ]
    • Directing the approach of electrophiles: The bulky TMP anion can influence the trajectory of electrophilic attack, leading to stereoselective transformations. [, ]

    Q7: How is computational chemistry used to study this compound and its reactions?

    A7: Computational methods, particularly density functional theory (DFT), are valuable tools for:

    • Structure determination: DFT calculations can predict the geometries and energies of LiTMP aggregates (monomers, dimers) and mixed aggregates with other lithium species, such as enolates or halides. [, ]
    • Mechanistic studies: Computational modeling can provide insights into the mechanisms of LiTMP-mediated reactions, including transition state structures and activation energies, offering a deeper understanding of reactivity and selectivity. [, ]
    • Solvent effects: Calculations can model the influence of different solvents on LiTMP aggregation and reactivity, providing guidance for optimizing reaction conditions. []

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